molecular formula C22H24O2 B2603313 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one CAS No. 392289-40-6

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one

Cat. No.: B2603313
CAS No.: 392289-40-6
M. Wt: 320.432
InChI Key: AWOPOQBQEGLCQH-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is a synthetic organic compound with the molecular formula C22H24O2 and a molecular weight of 320.432

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one typically involves the aldol condensation reaction. One common method involves the reaction of furfural with cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina . The reaction is carried out at a temperature of 333 K for 2 hours, resulting in a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenyl)cyclopentan-1-one
  • 3-Ethylphenyl-2-propen-1-one

Uniqueness

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is unique due to its specific chemical structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-2-16-11-13-18(14-12-16)22(24)15-20(17-7-4-3-5-8-17)19-9-6-10-21(19)23/h3-5,7-8,11-14,19-20H,2,6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOPOQBQEGLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2CCCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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